molecular formula C13H11Cl2NO2S B492576 N-(3,4-dichlorophenyl)-3-methylbenzenesulfonamide CAS No. 667912-40-5

N-(3,4-dichlorophenyl)-3-methylbenzenesulfonamide

Cat. No.: B492576
CAS No.: 667912-40-5
M. Wt: 316.2g/mol
InChI Key: NBNFLANLYZDHSI-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-3-methylbenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a 3,4-dichlorophenyl group and a methyl group. Sulfonamides are known for their diverse applications in various fields, including medicine, agriculture, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-3-methylbenzenesulfonamide typically involves the reaction of 3,4-dichloroaniline with 3-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound follows a similar synthetic route but is optimized for large-scale production. This involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are carefully controlled to maximize yield and minimize the formation of by-products. The final product is typically isolated by filtration and dried under reduced pressure.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-3-methylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3,4-dichlorophenyl)-3-methylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-3-methylbenzenesulfonamide involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This binding prevents the enzymes from catalyzing their respective reactions, leading to a decrease in the production of essential metabolites. The pathways involved include the inhibition of folate synthesis, which is crucial for DNA replication and cell division.

Comparison with Similar Compounds

Similar Compounds

    Propanil: N-(3,4-dichlorophenyl)propanamide, used as a herbicide.

    Diuron: 3-(3,4-dichlorophenyl)-1,1-dimethylurea, used as an algicide and herbicide.

    Swep: Methyl-N-(3,4-dichlorophenyl)-carbamate, used as a herbicide.

Uniqueness

N-(3,4-dichlorophenyl)-3-methylbenzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike propanil and diuron, which are primarily used in agriculture, this compound has broader applications in scientific research and potential therapeutic uses.

Biological Activity

N-(3,4-Dichlorophenyl)-3-methylbenzenesulfonamide, a sulfonamide derivative, has garnered attention in recent years due to its diverse biological activities. This compound is structurally characterized by a dichlorophenyl group and a methylbenzenesulfonamide moiety, which contribute to its pharmacological potential. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that sulfonamides can inhibit dihydropteroate synthase (DHPS), an enzyme involved in folate biosynthesis in bacteria, thus exhibiting antibacterial properties . Additionally, some studies suggest that sulfonamide derivatives may interfere with peptidoglycan formation by inhibiting enzymes such as MurB and MurE, which are crucial for bacterial cell wall synthesis .

Biological Activity Overview

The compound has been evaluated for various biological activities, including:

  • Antimicrobial Activity : this compound demonstrates significant antimicrobial effects against several bacterial strains. In vitro studies have shown it inhibits methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) ranging from 9.5 μg/ml to 940 μg/ml depending on the derivative and conditions .
  • Antiviral Activity : Similar compounds have been studied for their antiviral properties against hepatitis B virus (HBV). Benzamide derivatives have shown promise in reducing cytoplasmic HBV DNA levels, indicating potential for further exploration in antiviral therapies .
  • Anti-inflammatory Effects : The compound's structural characteristics allow it to exert anti-inflammatory effects through modulation of various signaling pathways. Research into related compounds suggests that they can affect cytokine production and inflammatory responses .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound or similar derivatives:

  • Study on Antibacterial Activity :
    • A comparative study assessed the antibacterial efficacy of different sulfonamide derivatives against MRSA. The results indicated that this compound exhibited a potent inhibitory effect comparable to established antibiotics .
  • Evaluation of Antiviral Properties :
    • Research focused on the interaction of benzamide derivatives with HBV core proteins revealed that these compounds could disrupt nucleocapsid assembly, thereby reducing viral replication. This mechanism highlights the potential for developing new antiviral agents based on the sulfonamide scaffold .
  • In Vivo Studies :
    • In murine models, derivatives of this compound were tested for their anti-inflammatory properties. Results showed significant reduction in inflammatory markers and symptoms in treated groups compared to controls, suggesting therapeutic potential in inflammatory diseases .

Data Summary

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Activity Type MIC/MBC Values Target Pathway/Mechanism Reference
Antimicrobial9.5 μg/ml - 940 μg/mlInhibition of DHPS and peptidoglycan synthesis
AntiviralReduced HBV DNA levelsDisruption of nucleocapsid assembly
Anti-inflammatorySignificant reduction in markersModulation of cytokine production

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-3-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2NO2S/c1-9-3-2-4-11(7-9)19(17,18)16-10-5-6-12(14)13(15)8-10/h2-8,16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBNFLANLYZDHSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NC2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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